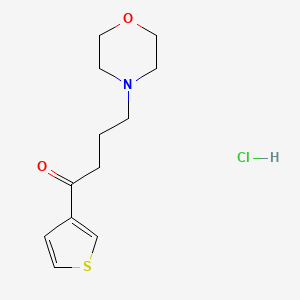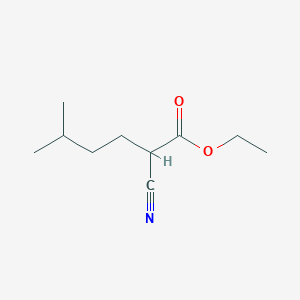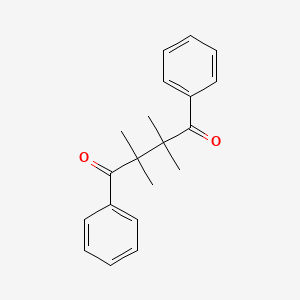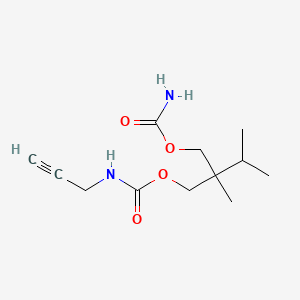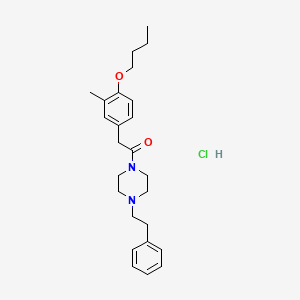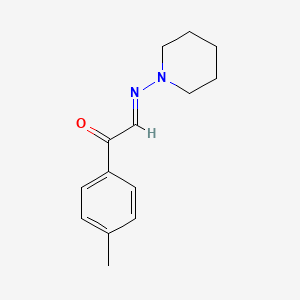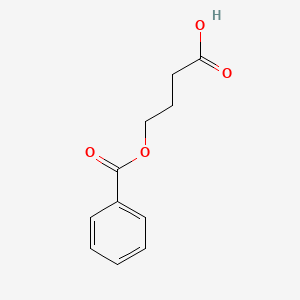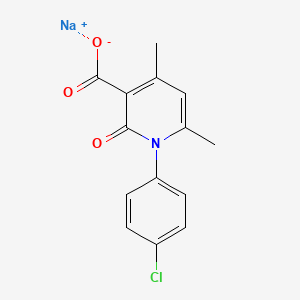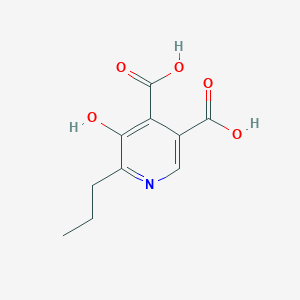![molecular formula C11H21NO4Si B14684052 3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile CAS No. 24820-56-2](/img/structure/B14684052.png)
3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyanoethoxy group, a propenyl group, and three methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of a suitable silicon precursor with 2-cyanoethanol and a propenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or chromatography to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane include acids, bases, nucleophiles, and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis reactions produce silanols and other silicon-containing compounds .
Wissenschaftliche Forschungsanwendungen
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets and pathways. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the propenyl group can undergo addition reactions. The methoxy groups can be hydrolyzed to form reactive silanol groups, which can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This compound shares the cyanoethoxy group but differs in its overall structure and reactivity.
3-(2-Cyanoethoxy)propanoic acid: Similar in containing the cyanoethoxy group, but it has different functional groups and applications.
2-Cyanoethoxy derivatives of dammarane triterpenoids: These compounds have similar cyanoethoxy groups but are based on a different core structure.
Uniqueness
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
24820-56-2 |
|---|---|
Molekularformel |
C11H21NO4Si |
Molekulargewicht |
259.37 g/mol |
IUPAC-Name |
3-(2-methyl-4-trimethoxysilylbut-3-en-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C11H21NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,9H2,1-5H3 |
InChI-Schlüssel |
UYIOITAGWJIBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


